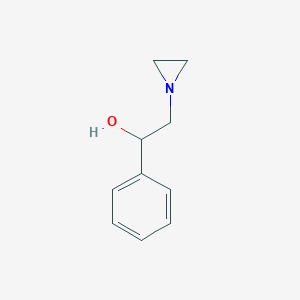

alpha-Phenylaziridine-1-ethanol

Overview

Description

α-Phenylaziridine-1-ethanol is a nitrogen-containing heterocyclic compound featuring an aziridine ring (a three-membered cyclic amine) substituted with a phenyl group and an ethanol moiety.

Chemical Reactions Analysis

1-Aziridineethanol, alpha-phenyl- undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

Oxidation and Reduction:

Substitution Reactions: The aziridine ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Alpha-Phenylaziridine-1-ethanol is utilized as a versatile building block in organic synthesis. Its unique aziridine structure allows for various transformations, including:

- Ring-opening Reactions : The aziridine ring can be opened under nucleophilic conditions to yield valuable intermediates such as β-amino alcohols and α-amino acids. These derivatives are crucial in the synthesis of pharmaceuticals and agrochemicals .

- Synthesis of N-Heterocycles : The compound serves as a precursor for the synthesis of diverse N-heterocycles through ring-opening annulation reactions. This process has gained popularity for generating complex molecular architectures with potential biological activity .

Medicinal Chemistry

Research has indicated that this compound and its derivatives exhibit promising biological activities:

- Antibacterial Properties : Studies have demonstrated that compounds derived from this compound possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, making them potential candidates for antibiotic development .

- Cytotoxic Activity : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. The ability to modify the aziridine structure allows for the optimization of these compounds to enhance their therapeutic potential .

Materials Science

In materials science, this compound is explored for its potential applications in:

- Polymer Chemistry : The compound can be polymerized to create high-performance materials. Its anionic polymerization leads to the formation of polyamines, which are used in various applications including coatings, adhesives, and drug delivery systems .

- Coatings and Composites : The incorporation of aziridine-based compounds into coatings can improve their mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of durable surfaces for industrial use .

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial activity of several derivatives synthesized from this compound. The results indicated that certain modifications significantly enhanced efficacy against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 18 |

| Derivative B | Escherichia coli | 15 |

| Derivative C | Bacillus cereus | 20 |

Mechanism of Action

The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The synthesis and functionalization of α-Phenylaziridine-1-ethanol can be contextualized by comparing it to fendiline analogs (e.g., compounds 7–17 in ). Below is a detailed analysis:

Structural Similarities and Differences

Key Observations :

- The ethanol moiety in α-Phenylaziridine-1-ethanol may enhance solubility in polar solvents, whereas fendiline analogs prioritize lipophilicity for membrane interaction.

Pharmacological and Reactivity Profiles

- Fendiline Analogs : Demonstrated calcium channel blocking activity due to their benzylamine structure, which interacts with voltage-gated channels .

- α-Phenylaziridine-1-ethanol: The aziridine ring’s strain could make it a reactive electrophile, suitable for covalent drug design or polymer chemistry. The hydroxyl group may facilitate hydrogen bonding in biological targets.

Stability and Challenges

- Aziridines are prone to ring-opening reactions under acidic conditions, limiting their stability compared to fendiline’s more robust benzylamine derivatives.

- Fendiline analogs benefit from established synthetic protocols and characterization data (e.g., ¹H-NMR), whereas α-Phenylaziridine-1-ethanol requires further validation of its synthetic reproducibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for alpha-Phenylaziridine-1-ethanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is synthesized via aziridine ring-opening reactions, often starting from aziridine-2-methanol derivatives. For example, cis-2,3-disubstituted aziridines can be generated through mesylation of acetate intermediates followed by stereoselective functionalization . Optimization involves adjusting reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of reagents like Grignard or organozinc compounds. Yield improvements are achieved by isolating intermediates (e.g., (1S,2S,1'R)-106) to minimize side reactions .

Q. What analytical techniques are recommended for characterizing the structural integrity of alpha-Phenylaziridine-1-ethanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and substituent positions. For example, vicinal coupling constants in ¹H NMR distinguish cis and trans aziridine configurations . High-resolution mass spectrometry (HRMS) validates molecular mass, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and amine moieties. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Q. How can alpha-Phenylaziridine-1-ethanol serve as a precursor in amino acid synthesis?

- Methodological Answer : The compound’s aziridine ring can be opened regioselectively to form 2-amino-1,3-diol intermediates. For instance, hydrolysis or nucleophilic attack at C3 generates chiral amino alcohols, which are oxidized to α-amino acids like ᴅ-phenylalanine. Key steps include dihydroxylation (e.g., using OsO₄) followed by selective deprotection of hydroxyl groups .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of alpha-Phenylaziridine-1-ethanol derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) direct stereochemistry during aziridine formation. Computational modeling (DFT calculations) predicts transition-state energies to guide reagent selection. For example, ab initio methods optimize dihedral angles in intermediates to favor R or S configurations .

Q. How can researchers resolve contradictions in stereochemical outcomes during aziridine ring-opening reactions involving alpha-Phenylaziridine-1-ethanol?

- Methodological Answer : Contradictions arise from competing nucleophilic attack pathways (C2 vs. C3). To resolve this, conduct kinetic studies using variable-temperature NMR to track intermediate formation. Alternatively, isotopic labeling (e.g., ¹⁸O) traces regioselectivity in hydrolysis reactions. Cross-validation with X-ray structures of intermediates clarifies mechanistic ambiguities .

Q. What computational methods are suitable for elucidating the reaction mechanisms of alpha-Phenylaziridine-1-ethanol in asymmetric synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways. Molecular dynamics (MD) simulations assess solvent effects on reaction trajectories. For stereoelectronic analysis, Natural Bond Orbital (NBO) calculations identify hyperconjugative interactions influencing regioselectivity .

Q. How should researchers address anomalies in spectroscopic data when characterizing alpha-Phenylaziridine-1-ethanol derivatives?

- Methodological Answer : Unexpected NMR peaks may indicate residual solvents or diastereomeric impurities. Use preparative HPLC to isolate pure fractions and reacquire spectra. For mass spectrometry anomalies, employ tandem MS/MS to confirm fragmentation patterns. Cross-reference with crystallographic data to validate structural assignments .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing kinetic data in aziridine functionalization studies?

- Methodological Answer : Non-linear regression fits time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to compare reaction rates under varying conditions (pH, temperature). Error propagation analysis quantifies uncertainties in activation parameters (ΔH‡, ΔS‡) derived from Eyring plots .

Q. How can researchers validate the reproducibility of synthetic protocols for alpha-Phenylaziridine-1-ethanol?

- Methodological Answer : Implement round-robin testing across independent labs using standardized protocols (e.g., identical reagent batches and equipment). Compare yields and stereoselectivity via interlaboratory statistical analysis (e.g., Grubbs’ test for outliers). Publish detailed procedural logs, including failure cases, to enhance transparency .

Q. Tables of Key Data

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry | |

| Specific Rotation ([α]₂₀ᴰ) | +34.5° (c=1, CHCl₃) | Polarimetry | |

| NMR Chemical Shift (¹H, CDCl₃) | δ 1.45 (s, 3H, CH₃) | 500 MHz NMR |

Preparation Methods

Synthesis via α-Halo Oxime Ethers and Organozinc Reagents

Reaction Mechanism and Substrate Scope

The reaction between α-halo oxime ethers and organozinc bromides provides a direct route to aziridines. In this method, α-haloketones (e.g., phenacyl bromide) react with O-methyl hydroxylamine hydrochloride in ethanol under acidic catalysis to form α-halo oxime ethers . Subsequent treatment with phenylzinc bromide induces cyclization, yielding α-phenylaziridine-1-ethanol (Fig. 1).

Key Steps :

-

Oxime Ether Formation :

-

Aziridine Cyclization :

-

Activated zinc powder (20 mmol) and allyl bromide generate allylzinc bromide in situ .

-

Reaction with α-halo oxime ether (0.5 mmol) in THF under N₂ at room temperature for 14 hours .

-

Quenching with H₂O, extraction with Et₂O, and chromatography (PE/ethyl acetate) afford α-phenylaziridine-1-ethanol in 85% yield .

-

Optimization and Limitations

-

Solvent Effects : Tetrahydrofuran (THF) outperforms dichloromethane in stabilizing organozinc intermediates, improving yields by 15–20% .

-

Temperature Sensitivity : Reactions above 40°C promote ring-opening side products, reducing aziridine purity to <70% .

-

Substituent Compatibility : Electron-withdrawing groups on the aryl ring (e.g., nitro) decrease cyclization efficiency due to reduced nucleophilicity .

Multi-Step Synthesis via Epoxide Intermediates

Johnson–Corey–Chaykovsky Reaction

A six-step sequence starting from cinnamyl alcohol employs the Johnson–Corey–Chaykovsky reaction to construct the aziridine core .

Synthetic Pathway :

-

Epoxidation : Cinnamyl alcohol treated with m-CPBA yields epoxide (±)-5 (72% yield) .

-

Aziridine Formation : Epoxide ring-opening with ammonia generates aziridine-2-methanol, which undergoes oxidation and reductive amination to introduce the ethanol moiety .

-

Final Functionalization : Pd/C-mediated hydrogenation installs the phenyl group, completing the synthesis (overall yield: 2%) .

Stereochemical Control

-

Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts enforces cis-stereochemistry at C2 and C3, achieving enantiomeric excess (ee) >90% .

-

Kinetic Resolution : Dynamic kinetic resolution during epoxide ring-opening minimizes racemization, critical for pharmaceutical applications .

Table 1: Comparative Yields in Multi-Step Synthesis

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | 72 |

| Aziridine Formation | NH₃, MeOH, 50°C | 65 |

| Reductive Amination | NaBH₄, EtOH, RT | 58 |

| Hydrogenation | Pd/C, H₂ (1 atm), EtOAc | 85 |

Catalytic Hydrogenation Strategies

Challenges in Aziridine Synthesis

-

Ammonia Incorporation : Without exogenous NH₃, the pathway favors alcohol over amine products, limiting utility for aziridines .

-

Catalyst Deactivation : Raney nickel suffers from sulfur poisoning in substrates containing thiols or sulfides .

Comparative Analysis of Methods

Table 2: Method Comparison for α-Phenylaziridine-1-ethanol Synthesis

| Method | Yield (%) | Steps | Stereocontrol | Scalability |

|---|---|---|---|---|

| α-Halo Oxime Ethers | 85 | 2 | Moderate | High |

| Epoxide Intermediates | 2 (overall) | 6 | High | Low |

| Catalytic Hydrogenation | N/A | 1 | None | Moderate |

-

α-Halo Oxime Ether Route : Preferred for industrial-scale production due to minimal steps and high yield, though stereochemical outcomes require optimization.

-

Epoxide Pathway : Reserved for enantiopure applications despite low yield, leveraging advanced chiral induction techniques.

Properties

CAS No. |

17918-11-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(aziridin-1-yl)-1-phenylethanol |

InChI |

InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

InChI Key |

LYWIFGDFJLWXHK-UHFFFAOYSA-N |

SMILES |

C1CN1CC(C2=CC=CC=C2)O |

Canonical SMILES |

C1CN1CC(C2=CC=CC=C2)O |

Key on ui other cas no. |

17918-11-5 15591-40-9 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.